molecular formula C21H21NO B3179490 Cyproheptadine N-Oxide CAS No. 60251-34-5

Cyproheptadine N-Oxide

Cat. No. B3179490
CAS RN: 60251-34-5
M. Wt: 303.4 g/mol
InChI Key: AIAORTASLOWFGX-UHFFFAOYSA-N
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Description

Cyproheptadine, sold under the brand name Periactin among others, is a first-generation antihistamine with additional anticholinergic, antiserotonergic, and local anesthetic properties . It is used primarily to treat allergic symptoms, though it is also notable for its use in appetite stimulation and its off-label use in the treatment of serotonin syndrome .


Synthesis Analysis

The synthesis of N-oxides of pyridines and related compounds involves the oxidation of tertiary nitrogen compounds to N-oxides. Sodium percarbonate is an ideal and efficient oxygen source for this oxidation, yielding excellent results in the presence of various rhenium-based catalysts under mild reaction conditions . Cyproheptadine undergoes hydroxylation of the aromatic ring, then glucuronidation, N-demethylation, and heterocyclic ring oxidation .


Molecular Structure Analysis

The empirical formula of the anhydrous salt is C21H21N-HCl. The sesquihydrate form of the drug has a molecular weight of 350.89 g/mol .


Chemical Reactions Analysis

Cyproheptadine has been described for the determination in pure form and in pharmaceutical formulations. The developed methods involved formation of colored chloroform extractable ion-pair complexes of the Cyproheptadine with triphenyl methane dyes .


Physical And Chemical Properties Analysis

The empirical formula of the anhydrous salt is C21H21N-HCl. The sesquihydrate form of the drug has a molecular weight of 350.89 g/mol .

Scientific Research Applications

  • Analytical Chemistry and Pharmacopeia Standards

    • A study by Li, Ahuja, and Watkins (2003) in the Journal of Pharmaceutical and Biomedical Analysis identified Cyproheptadine N-Oxide as a genuine degradate in a chromatography test for Cyproheptadine HCl tablets. This finding is significant for pharmaceutical quality control and standards (Li, Ahuja, & Watkins, 2003).
  • Metabolism and Pharmacokinetics

    • Research on the physiological disposition and urinary metabolites of Cyproheptadine in animals (dog, rat, cat) by Hucker et al. (1974) in Drug Metabolism and Disposition reported Cyproheptadine N-Oxide as a major metabolite. This study provides insights into the metabolic pathways and excretion of Cyproheptadine in different species (Hucker, Balletto, Stauffer, Zacchei, & Arison, 1974).
    • Porter et al. (1975), also in Drug Metabolism and Disposition, investigated human metabolism of Cyproheptadine, revealing various metabolic processes including heterocyclic ring oxidation leading to Cyproheptadine N-Oxide. This study underscores the importance of understanding drug metabolism in humans for effective drug design and therapy (Porter, Arison, Gruber, Titus, & Vandenheuvel, 1975).
  • Clinical Applications and Treatment Efficacy

    • Weiss et al. (1995) in the British Journal of Psychiatry discussed Cyproheptadine's efficacy in treating neuroleptic-induced akathisia. While this study specifically focuses on Cyproheptadine, its findings might offer insights into potential clinical applications of Cyproheptadine N-Oxide, given their chemical similarity (Weiss, Aizenberg, Hermesh, Zemishlany, Munitz, Radwan, & Weizman, 1995).
  • Detection and Analysis Techniques

    • A 2020 study by Li et al. in Frontiers in Chemistry developed a sensitive immunochromatographic assay using quantum dot nanobeads for the detection of Cyproheptadine hydrochloride in food. This technology could potentially be adapted for detecting Cyproheptadine N-Oxide in various samples, highlighting advancements in analytical methods (Li, Yang, Liu, Wu, Wang, Dong, Zhang, Vasylieva, Hammock, & Zhang, 2020).

Mechanism of Action

Cyproheptadine appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine’s ability to stimulate the appetite .

Safety and Hazards

Cyproheptadine is classified as having acute toxicity (oral), being toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Although Serotonin toxicity (ST) has been recognized as a clinical entity for decades, rigorous trials demonstrating the therapeutic efficacy of cyproheptadine are lacking, warranting large-scale prospective human trials of antiserotonergic agents using a coordinated multicenter approach .

properties

IUPAC Name

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAORTASLOWFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyproheptadine N-Oxide

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyproheptadine N-Oxide
Reactant of Route 2
Cyproheptadine N-Oxide

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